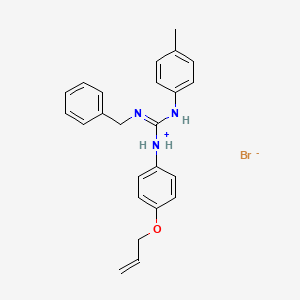
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal is a chemical compound with a complex structure that includes multiple methyl groups and a cyclohexene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of Amberlyst-15 resin as a catalyst in the reaction of linalool . The reaction conditions, such as temperature and solvent, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve halogenation or alkylation using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the fragrance industry due to its pleasant aroma and stability.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
β-Ionone: A structurally similar compound with a cyclohexene ring and multiple methyl groups.
α-Bergamotene: Another related compound with a similar cyclohexene structure.
Uniqueness
2,6-Dimethyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)octa-2,4,6-trienal is unique due to its specific arrangement of methyl groups and the presence of a trienal moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Número CAS |
53892-71-0 |
|---|---|
Fórmula molecular |
C19H28O |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-2,4,6-trienal |
InChI |
InChI=1S/C19H28O/c1-15(8-6-9-16(2)14-20)11-12-18-17(3)10-7-13-19(18,4)5/h6,8-9,11,14H,7,10,12-13H2,1-5H3 |
Clave InChI |
QZDNGQHXXIMLFS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=C(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


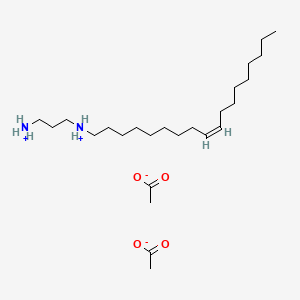

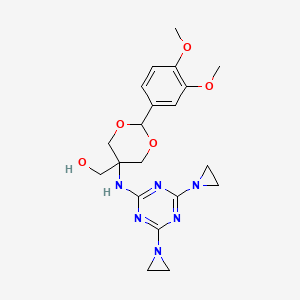
![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

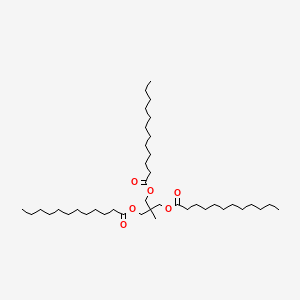
![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)
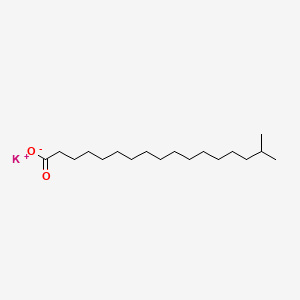

![6-Methyl-3-phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13763627.png)


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
